![molecular formula C6H8N3NaO3 B13500358 sodium 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate](/img/structure/B13500358.png)
sodium 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate typically involves the reaction of 4-methyl-4H-1,2,4-triazole with sodium chloroacetate under basic conditions. The reaction proceeds via nucleophilic substitution, where the triazole nitrogen attacks the carbon of the chloroacetate, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is preferred in industrial settings .
化学反応の分析
Types of Reactions
Sodium 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the methoxyacetate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
科学的研究の応用
Sodium 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Agrochemistry: The compound is explored for its use in developing agrochemicals such as herbicides and fungicides.
Materials Science: It is used in the development of advanced materials with specific properties, such as conductivity and stability.
作用機序
The mechanism of action of sodium 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, inhibiting their activity. This binding can disrupt various biological pathways, leading to the desired therapeutic or pesticidal effects .
類似化合物との比較
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal agent with a similar structure.
Trazodone: An antidepressant containing a triazole moiety.
Uniqueness
Sodium 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
特性
分子式 |
C6H8N3NaO3 |
|---|---|
分子量 |
193.14 g/mol |
IUPAC名 |
sodium;2-[(4-methyl-1,2,4-triazol-3-yl)methoxy]acetate |
InChI |
InChI=1S/C6H9N3O3.Na/c1-9-4-7-8-5(9)2-12-3-6(10)11;/h4H,2-3H2,1H3,(H,10,11);/q;+1/p-1 |
InChIキー |
MXQGIVDRQDTENB-UHFFFAOYSA-M |
正規SMILES |
CN1C=NN=C1COCC(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


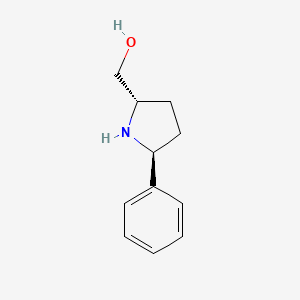
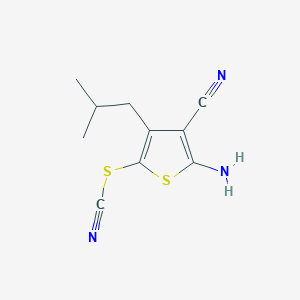
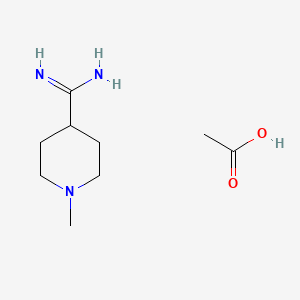
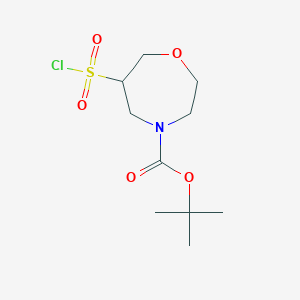
![7-fluoro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B13500316.png)
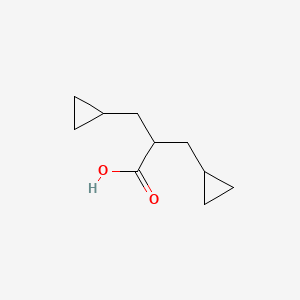
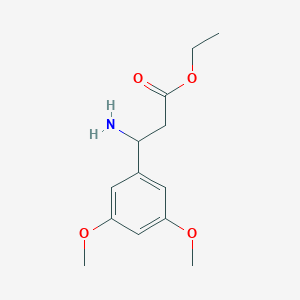

![4-Chloro-2-({[(furan-2-yl)methyl]carbamoyl}methoxy)benzoic acid](/img/structure/B13500343.png)
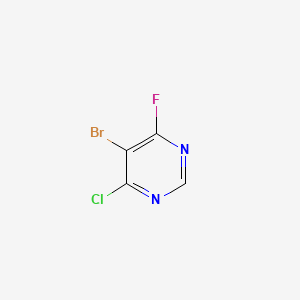
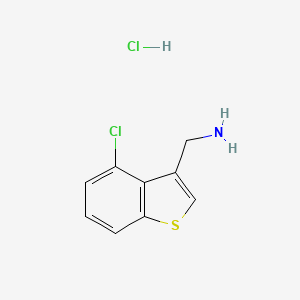
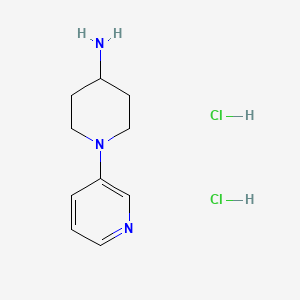
![3-(4-Fluorophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B13500374.png)

